1-Phenyldecane-2,4-diol
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Overview
Description
1-Phenyldecane-2,4-diol is an organic compound characterized by the presence of a phenyl group attached to a decane chain with two hydroxyl groups at the second and fourth positions. This compound belongs to the class of diols, which are known for their two hydroxyl functional groups. Diols are significant in various chemical reactions and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyldecane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes, which can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalytic methods. For example, the asymmetric reduction of α-hydroxy ketones using whole-cell biocatalysts like Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) for cofactor regeneration has been shown to be highly efficient .
Chemical Reactions Analysis
Types of Reactions
1-Phenyldecane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alkanes, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyldecane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyldecane-2,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyldecane-2,4-diol: Characterized by a phenyl group and two hydroxyl groups at the second and fourth positions.
1-Phenyl-1,2-ethanediol: Contains a phenyl group and two hydroxyl groups at the first and second positions.
1-Phenyl-1,2-propanediol: Contains a phenyl group and two hydroxyl groups at the first and second positions of a propane chain.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
921199-48-6 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-phenyldecane-2,4-diol |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-8-11-15(17)13-16(18)12-14-9-6-5-7-10-14/h5-7,9-10,15-18H,2-4,8,11-13H2,1H3 |
InChI Key |
RPXICKNXCNEKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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